2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-2-4-14(5-3-13)16-11-21-19-10-18(22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRGRUQCZPSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-chlorophenylhydrazine and 4-methylphenylhydrazine, with a suitable pyrazolopyrimidine derivative under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This versatile synthetic approach allows for modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its pharmacological profile. Notably, recent studies have optimized these synthesis routes to improve yields and structural diversity, which is crucial for drug development .
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have been shown to selectively inhibit cancer cell proliferation by targeting specific molecular pathways. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines . The structural modifications at positions 2 and 6 of the pyrazolo[1,5-a]pyrimidine core were found to enhance their anticancer efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 2.5 |
| Derivative B | A549 (Lung) | 3.0 |
| Derivative C | HeLa (Cervical) | 4.0 |
Antibacterial Properties
The antibacterial potential of 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been evaluated against both Gram-positive and Gram-negative bacteria. In a recent study, several derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups significantly influenced their antibacterial activity.
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Derivative D | 0.125 | S. aureus |
| Derivative E | 0.187 | E. coli |
| Derivative F | 0.250 | Pseudomonas aeruginosa |
Anti-Quorum Sensing Activity
Beyond antibacterial effects, certain derivatives also exhibit anti-quorum sensing activities, which are crucial for inhibiting biofilm formation in pathogenic bacteria. The ability to disrupt quorum sensing can lead to enhanced efficacy in treating infections caused by biofilm-forming bacteria . Compounds have shown up to an 85% reduction in biofilm formation in vitro.
Case Studies
- Anticancer Activity : A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that structural variations significantly impacted their cytotoxic effects against human cancer cell lines. The study utilized various substitution patterns to identify the most potent derivatives with favorable pharmacokinetic properties .
- Antibacterial Efficacy : Another research project synthesized multiple pyrazolo[1,5-a]pyrimidine derivatives and tested them against clinical isolates of bacteria. The findings indicated that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
2-(4-Chlorophenyl)-6-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
2-(4-Chlorophenyl)-6-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness: 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and methyl groups at strategic positions on the pyrazolo[1,5-a]pyrimidine core contributes to its distinct properties compared to similar compounds.
Biological Activity
2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory drug, and enzyme inhibitor. This article compiles recent findings regarding its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions between 5-amino-1H-pyrazole derivatives and various electrophilic compounds. Recent studies have emphasized solvent-free methods that enhance yields and reduce reaction times. For example, a solvent-free reaction involving 5-amino-1H-pyrazole and β-triketones has been reported to yield this compound efficiently under mild conditions .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , possess significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs leads to reduced proliferation of cancer cells and induction of apoptosis.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | CDK2 | 0.034 - 0.052 | Inhibition of cell cycle progression |
| Other derivatives | Various | Varies | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. Studies have reported that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation. The selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | 0.01 | 5.40 | >344.56 |
| Celecoxib | 0.54 | 0.82 | 1.52 |
The biological activity of 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be attributed to its ability to interact with specific molecular targets:
- CDK Inhibition : By binding to the ATP-binding site of CDKs, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression.
- COX Inhibition : The selective inhibition of COX-2 leads to decreased production of pro-inflammatory prostaglandins.
Case Studies
Several studies have evaluated the efficacy and safety profile of pyrazolo[1,5-a]pyrimidines in preclinical models:
- In Vivo Efficacy : A study involving murine models showed that administration of the compound resulted in significant tumor size reduction compared to controls.
- Toxicity Assessment : Acute toxicity studies indicated no adverse effects at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile .
Q & A
Q. Table 1: Selected Crystallographic Data
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 bond length | 1.32 |
| C3A–N4 bond length | 1.36 |
| Dihedral angle (aryl ring) | 12.0°–14.5° |
| C–H⋯N distance | 2.60–2.75 |
How do substituent variations impact biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., Br at C3): Enhance analgesic activity (e.g., 3-bromo derivatives showed 80% pain inhibition vs. indomethacin in rodent models) .
- Hydrophobic substituents (e.g., 4-methylphenyl at C6): Improve membrane permeability, critical for central nervous system targeting .
- Arylazo groups (e.g., 4-chlorophenylazo at C3): Modulate antitumor activity (IC₅₀ values: 2.70–4.90 µM in HEPG2 liver carcinoma) .
Methodological Insight : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects on target binding .
How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sugars) to enhance solubility, as seen in glycosylated derivatives with improved IC₅₀ values (4.93 µM in MCF-7 cells) .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, hepatic cytochrome P450 enzymes may deactivate sulfonyl moieties .
- Formulation optimization : Nanoencapsulation or liposomal delivery systems can increase plasma half-life .
What computational approaches predict the binding affinity of this compound to kinase targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with kinases like B-Raf or TRK:
- Key interactions : Hydrogen bonds with hinge regions (e.g., Glu501 in B-Raf) and hydrophobic contacts with allosteric pockets .
- Validation : Compare docking scores (∆G) with experimental IC₅₀ values. For example, pyrazolo[1,5-a]pyrimidines with 3-hydroxyphenyl groups showed Ki = 12 nM against B-Raf .
Methodological Note : Apply MM-GBSA free energy calculations to refine binding affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
